molecular formula C17H11F6N5OS B2493539 N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 329929-31-9

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B2493539
CAS No.: 329929-31-9
M. Wt: 447.36
InChI Key: QRRJHSVGAHTHAR-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways . The trifluoromethyl groups and tetrazole ring play crucial roles in these interactions by enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to the combination of trifluoromethyl groups and a tetrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N5OS/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-14(29)9-30-15-25-26-27-28(15)13-4-2-1-3-5-13/h1-8H,9H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRJHSVGAHTHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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